Diiodoacetic acid

説明

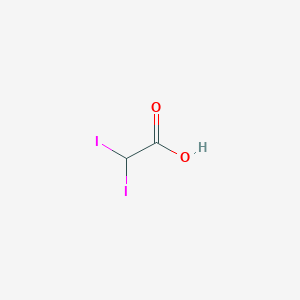

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2,2-diiodoacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2I2O2/c3-1(4)2(5)6/h1H,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQAMFNQVNXPFFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)(I)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2I2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10564143 | |

| Record name | Diiodoacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10564143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.84 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

598-89-0 | |

| Record name | Diiodoacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=598-89-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diiodoacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10564143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,2-Diiodoacetic Acid for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,2-diiodoacetic acid, a valuable reagent and building block in various research and development applications. The primary synthetic route detailed herein is the malonic ester synthesis, a robust and versatile method for the preparation of substituted carboxylic acids. This document outlines the underlying chemical principles, provides detailed experimental protocols, and presents relevant data to enable the successful synthesis and characterization of the target compound.

Introduction

2,2-Diiodoacetic acid is a halogenated organic compound with potential applications in organic synthesis, medicinal chemistry, and materials science. Its utility often stems from the presence of two iodine atoms on the alpha-carbon, which can serve as leaving groups in nucleophilic substitution reactions or participate in various coupling reactions. This guide focuses on a reliable laboratory-scale synthesis of 2,2-diiodoacetic acid, primarily through the well-established malonic ester synthesis pathway.

The Malonic Ester Synthesis Route

The malonic ester synthesis is a classical and highly effective method for the preparation of mono- and di-substituted acetic acids.[1] The general strategy involves the use of a malonic ester, typically diethyl malonate, as a starting material. The key steps of this synthesis for preparing 2,2-diiodoacetic acid are:

-

Enolate Formation: The α-protons of diethyl malonate are acidic due to the electron-withdrawing effect of the two adjacent carbonyl groups. Treatment with a suitable base results in the formation of a resonance-stabilized enolate.

-

Di-iodination: The nucleophilic enolate undergoes two successive Williamson ether synthesis-like reactions with an iodinating agent to introduce two iodine atoms at the α-carbon, yielding diethyl 2,2-diiodomalonate.

-

Hydrolysis: The ester groups of diethyl 2,2-diiodomalonate are hydrolyzed to carboxylic acids, typically under acidic or basic conditions.

-

Decarboxylation: The resulting 2,2-diiodomalonic acid is unstable and readily undergoes decarboxylation upon heating to yield the final product, 2,2-diiodoacetic acid.

Experimental Protocols

Synthesis of Diethyl 2,2-Diiodomalonate

Materials:

-

Diethyl malonate

-

Sodium ethoxide (or a suitable base)

-

Absolute ethanol (or a suitable solvent)

-

Iodine (I₂) or another suitable iodinating agent (e.g., iodine monochloride)

-

Diethyl ether

-

Saturated aqueous sodium thiosulfate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Enolate Formation: In a dry round-bottom flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, dissolve sodium ethoxide (2.1 equivalents) in absolute ethanol under an inert atmosphere.

-

To the stirred solution, add diethyl malonate (1 equivalent) dropwise at room temperature. The formation of the sodium salt of diethyl malonate may be observed.

-

Di-iodination: A solution of iodine (2.2 equivalents) in a suitable solvent is then added dropwise to the enolate solution. The reaction mixture is stirred at room temperature or gently heated to drive the reaction to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC). One publication notes the iodination of diethyl malonate can be achieved in a slightly basic aqueous solution.[1]

-

Work-up: After the reaction is complete, the solvent is removed under reduced pressure. The residue is partitioned between diethyl ether and water. The organic layer is washed with saturated aqueous sodium thiosulfate solution to remove any unreacted iodine, followed by brine. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield crude diethyl 2,2-diiodomalonate.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Synthesis of 2,2-Diiodoacetic Acid

Materials:

-

Diethyl 2,2-diiodomalonate

-

Concentrated hydrochloric acid or sulfuric acid

-

Water

-

Diethyl ether

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Hydrolysis and Decarboxylation: The crude or purified diethyl 2,2-diiodomalonate is refluxed with an excess of concentrated hydrochloric acid or sulfuric acid. The hydrolysis of the ester groups to carboxylic acids is followed by spontaneous decarboxylation of the unstable di-acid upon heating. The evolution of carbon dioxide gas will be observed.

-

Work-up: After the reaction is complete (as indicated by the cessation of gas evolution), the reaction mixture is cooled to room temperature. The aqueous solution is then extracted several times with diethyl ether.

-

Isolation and Purification: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed by rotary evaporation to yield crude 2,2-diiodoacetic acid. The product can be further purified by recrystallization from a suitable solvent system.

Data Presentation

Quantitative data for the synthesis of 2,2-diiodoacetic acid is not extensively reported in the literature. The following tables provide a template for researchers to record their experimental data.

Table 1: Reaction Conditions and Yields for the Synthesis of Diethyl 2,2-Diiodomalonate

| Parameter | Value |

| Diethyl Malonate (moles) | |

| Base (type and moles) | |

| Iodinating Agent (type and moles) | |

| Solvent (and volume) | |

| Reaction Temperature (°C) | |

| Reaction Time (hours) | |

| Crude Yield (g) | |

| Purified Yield (g) | |

| Percent Yield (%) |

Table 2: Characterization Data for 2,2-Diiodoacetic Acid

| Property | Observed Value | Reference Value |

| Melting Point (°C) | ||

| ¹H NMR (solvent, ppm) | ||

| δ (CHI₂) | ||

| δ (COOH) | ||

| ¹³C NMR (solvent, ppm) | ||

| δ (CHI₂) | ||

| δ (COOH) | ||

| IR (cm⁻¹) | ||

| ν (C=O) | ||

| ν (O-H) | ||

| Mass Spectrometry (m/z) | ||

| [M]+ or [M-H]- |

Visualizing the Synthesis Workflow

The following diagrams illustrate the key logical steps in the synthesis of 2,2-diiodoacetic acid.

References

Diiodoacetic Acid (CAS 598-89-0): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diiodoacetic acid (DIAA), with CAS number 598-89-0, is a halogenated acetic acid that has garnered interest primarily as a disinfection byproduct (DBP) in water treatment processes. While its presence in drinking water is a public health concern due to potential toxicity, its chemical reactivity also presents opportunities for its application in research and as a synthon in drug development. This technical guide provides an in-depth overview of the chemical properties, synthesis, biological effects, and potential applications of this compound. A significant portion of the detailed biological and mechanistic data presented is extrapolated from studies on the closely related and more extensively researched iodoacetic acid (IAA), providing a predictive framework for understanding DIAA's behavior.

Chemical and Physical Properties

This compound is a solid at room temperature with a molecular formula of C₂H₂I₂O₂. Its structure is characterized by a carboxylic acid group and a carbon atom bonded to two iodine atoms. This di-iodinated structure significantly influences its chemical reactivity, particularly its properties as an alkylating agent.

| Property | Value | Reference |

| CAS Number | 598-89-0 | [1][2][3] |

| Molecular Formula | C₂H₂I₂O₂ | [1][2] |

| Molecular Weight | 311.85 g/mol | |

| Appearance | Data not available; likely a solid | |

| Melting Point | 110 °C | |

| Boiling Point | 320.1 °C (predicted) | |

| Density | 3.310 g/cm³ (predicted) | |

| pKa | 2.24 (predicted) | |

| Synonyms | 2,2-Diiodoacetic Acid, Diiodoethanoic acid |

Synthesis of this compound

Malonic Ester Synthesis Route

The malonic ester synthesis is a versatile method for preparing substituted acetic acids. For this compound, the synthesis would likely proceed through the following conceptual steps:

-

Enolate Formation: Diethyl malonate is treated with a strong base, such as sodium ethoxide, to form a resonance-stabilized enolate.

-

Dihalogenation: The enolate is then reacted with two equivalents of an iodinating agent, such as iodine (I₂), to introduce two iodine atoms at the alpha-carbon.

-

Hydrolysis and Decarboxylation: The resulting diethyl diiodomalonate is subjected to acidic hydrolysis to convert the ester groups to carboxylic acids. Subsequent heating leads to decarboxylation, yielding this compound.

Biological Effects and Mechanism of Action

Due to the limited specific research on this compound, much of our understanding of its biological effects is inferred from studies on iodoacetic acid (IAA). As a di-halogenated acetic acid, DIAA is expected to exhibit similar, and likely more potent, toxicological properties due to its enhanced alkylating potential. The primary mechanism of toxicity for haloacetic acids is believed to be their ability to act as alkylating agents, reacting with nucleophilic residues in biomolecules, particularly cysteine residues in proteins.

Cytotoxicity and Genotoxicity

Iodoacetic acid is recognized as one of the most cytotoxic and genotoxic disinfection byproducts. It has been shown to induce DNA damage and has tumorigenic potential in cell line studies. The cytotoxicity of haloacetic acids generally increases with the size of the halogen, suggesting that this compound would be more toxic than its mono-iodinated counterpart.

Effects on Cellular Metabolism

A key molecular target of iodoacetic acid is the enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a critical enzyme in the glycolytic pathway. By alkylating a cysteine residue in the active site of GAPDH, IAA inhibits glycolysis, leading to a depletion of cellular ATP and pyruvate. This disruption of cellular energy metabolism is a major contributor to its cytotoxic effects. It is highly probable that this compound also targets GAPDH and other sulfhydryl-containing enzymes, potentially with greater efficiency.

Impact on Reproductive Health

Studies on iodoacetic acid have demonstrated its adverse effects on the reproductive system. In vivo and in vitro studies have shown that IAA can disrupt the estrous cycle, alter ovarian gene expression, and decrease estradiol levels in mice. It has also been shown to impair sperm motility and cause DNA damage in sperm. These effects are linked to the induction of apoptosis, disruption of the cell cycle, and altered expression of steroidogenic factors. Given the similar proposed mechanisms of action, this compound is also likely to be a reproductive toxicant.

Signaling Pathway Modulation

Iodoacetic acid has been shown to induce cellular stress responses, including the activation of DNA damage response pathways. Exposure to IAA leads to an increase in the expression of γH2AX, a marker of DNA double-strand breaks, and the induction of the p21/Cdkn1a pathway, which is involved in cell cycle arrest, DNA repair, and apoptosis. This response is often mediated by the tumor suppressor protein p53.

Applications in Research and Drug Development

The high reactivity of the carbon-iodine bonds in this compound makes it a potentially useful tool in chemical biology and a building block in medicinal chemistry.

Cysteine Alkylation in Proteomics

Iodoacetic acid is widely used in proteomics for the alkylation of cysteine residues. This modification prevents the reformation of disulfide bonds after their reduction, which is a crucial step in protein sequencing and mass spectrometry-based protein identification. This compound, with its two leaving groups, could potentially be explored for cross-linking studies or as a probe for vicinal thiol groups in proteins, although this application is not yet established.

Synthon in Organic Synthesis

The diiodo-functionalized carbon of DIAA offers a reactive handle for the introduction of various functionalities in the synthesis of more complex molecules. Its potential as a building block in the development of novel therapeutic agents warrants further investigation, particularly for targeting proteins with reactive cysteine residues.

Experimental Protocols

The following are generalized experimental protocols for studying the effects of this compound, adapted from established methods for iodoacetic acid. Researchers should optimize these protocols for their specific experimental systems.

In Vitro Cytotoxicity Assay

-

Cell Culture: Plate cells of interest (e.g., HeLa, HepG2) in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or sterile water). Serially dilute the stock solution in cell culture medium to achieve the desired final concentrations. Replace the medium in the wells with the DIAA-containing medium.

-

Incubation: Incubate the cells for a defined period (e.g., 24, 48, or 72 hours).

-

Viability Assessment: Assess cell viability using a standard method such as the MTT assay, which measures mitochondrial metabolic activity, or a trypan blue exclusion assay to count viable cells.

-

Data Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control and determine the IC₅₀ value.

Western Blot for DNA Damage and Cell Cycle Markers

-

Cell Lysis: After treatment with DIAA, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with primary antibodies against proteins of interest (e.g., γH2AX, p53, p21) overnight at 4°C.

-

Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion

This compound is a reactive haloacetic acid with significant toxicological potential, largely inferred from the extensive research on its mono-iodinated analog, iodoacetic acid. Its primary mechanism of action is likely through the alkylation of sulfhydryl groups in proteins, leading to enzyme inhibition, disruption of cellular metabolism, and the induction of cellular stress and DNA damage responses. While its presence as a disinfection byproduct is a cause for concern, its chemical properties also suggest potential applications in chemical biology and as a synthetic intermediate. Further research is needed to fully characterize the specific biological activities and potential applications of this compound, distinguishing it from other haloacetic acids.

References

An In-depth Technical Guide to the Molecular Structure and Bonding of Diiodoacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diiodoacetic acid (DIAA) is a halogenated acetic acid that has garnered attention primarily as a disinfection byproduct in drinking water. Its molecular structure and high reactivity, stemming from the presence of two iodine atoms on the alpha-carbon, are central to its chemical and toxicological properties. This technical guide provides a comprehensive overview of the molecular structure, bonding, and potential biological interactions of this compound. Due to the absence of published experimental crystallographic or computational studies providing precise bond lengths and angles for this compound, this guide presents computed data for closely related molecules to offer a foundational understanding. Furthermore, it outlines a plausible signaling pathway for its toxicity, based on its action as an alkylating agent, and provides detailed, generalized experimental protocols for its synthesis and characterization.

Molecular Structure and Bonding

This compound (C₂H₂I₂O₂) is a derivative of acetic acid where two hydrogen atoms on the methyl group have been substituted by iodine atoms. This substitution significantly influences the molecule's geometry, electron distribution, and reactivity.

Molecular Geometry

The central carbon atom of the carboxylic acid group (-COOH) is sp² hybridized, resulting in a trigonal planar geometry with bond angles of approximately 120°. The alpha-carbon, bonded to the two iodine atoms and the carboxyl group, is sp³ hybridized, leading to a tetrahedral geometry. The presence of the two large, electronegative iodine atoms is expected to cause steric hindrance and influence the bond angles around the alpha-carbon.

While specific experimental or computational data for this compound's bond lengths and angles are not available in the current literature, a summary of typical bond lengths for the constituent bond types is provided in Table 1 for reference. These values are derived from computational studies of similar small organic molecules.

Table 1: Representative Computed Bond Lengths and Angles

| Parameter | Bond/Angle | Typical Computed Value |

| Bond Lengths | ||

| C-C | ~ 1.54 Å | |

| C=O | ~ 1.21 Å | |

| C-O | ~ 1.36 Å | |

| O-H | ~ 0.97 Å | |

| C-I | ~ 2.14 Å | |

| Bond Angles | ||

| O=C-O | ~ 125° | |

| C-C=O | ~ 126° | |

| C-C-O | ~ 111° | |

| I-C-I | ~ 112° | |

| I-C-C | ~ 109° |

Note: These are representative values from computational models of similar molecules and not experimentally determined values for this compound.

Bonding and Electronic Structure

The bonding in this compound is characterized by a combination of sigma (σ) and pi (π) bonds. The C-C, C-H, C-I, C-O, and O-H bonds are all sigma bonds. The carbonyl group (C=O) consists of one sigma and one pi bond. The carboxyl group exhibits resonance, leading to delocalization of the pi electrons between the carbonyl oxygen and the hydroxyl oxygen. This resonance stabilizes the carboxylate anion upon deprotonation, contributing to the acidic nature of the molecule.

The high electronegativity of the two iodine atoms and the oxygen atoms creates significant bond polarity within the molecule. The carbon-iodine bonds are relatively weak and susceptible to cleavage, making this compound a potent alkylating agent.

Potential Signaling Pathway: Toxicity via GAPDH Inhibition

The primary mechanism of toxicity for haloacetic acids, including the closely related iodoacetic acid, is believed to be their action as alkylating agents. They readily react with nucleophilic functional groups in biomolecules, particularly the sulfhydryl groups of cysteine residues in proteins. A key target of this alkylation is the enzyme Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH), a critical enzyme in the glycolytic pathway.

Inhibition of GAPDH by this compound would disrupt glycolysis, leading to a cascade of downstream effects, including the depletion of cellular ATP, accumulation of upstream glycolytic intermediates, and activation of alternative metabolic and stress-response pathways. This proposed signaling pathway is illustrated in the diagram below.

Caption: Proposed signaling pathway for this compound toxicity.

Experimental Protocols

The following sections provide generalized experimental protocols for the synthesis and characterization of this compound.

Synthesis of this compound

This protocol is a generalized procedure based on the synthesis of other haloacetic acids.

Materials:

-

Malonic acid

-

Iodine

-

Sodium hydroxide

-

Sulfuric acid

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)

-

Heating mantle

-

Magnetic stirrer

Procedure:

-

Preparation of the Reaction Mixture: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve malonic acid in an aqueous solution of sodium hydroxide.

-

Iodination: Slowly add elemental iodine to the stirred solution. The reaction is exothermic and the addition should be controlled to maintain a moderate temperature.

-

Reaction: Heat the mixture under reflux for several hours to ensure complete di-iodination. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Acidification: After cooling to room temperature, carefully acidify the reaction mixture with sulfuric acid to a pH of ~1. This will protonate the this compound, making it extractable into an organic solvent.

-

Extraction: Transfer the acidified mixture to a separatory funnel and extract the this compound with several portions of diethyl ether.

-

Drying and Evaporation: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and evaporate the solvent under reduced pressure to yield crude this compound.

-

Purification: The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., water or a mixture of organic solvents).

Characterization of this compound

The following are standard techniques for the characterization of the synthesized this compound.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Dissolve a small sample of the purified this compound in a suitable deuterated solvent (e.g., CDCl₃ or D₂O). The ¹H NMR spectrum is expected to show a singlet for the methine proton (-CHI₂-) and a broad singlet for the carboxylic acid proton (-COOH), which may exchange with residual water in the solvent.

-

¹³C NMR: The ¹³C NMR spectrum will show two signals: one for the alpha-carbon (significantly shifted due to the attached iodine atoms) and one for the carboxyl carbon.

3.2.2. Infrared (IR) Spectroscopy

Acquire the IR spectrum of the purified solid using a Fourier Transform Infrared (FTIR) spectrometer, typically using a KBr pellet or an Attenuated Total Reflectance (ATR) accessory. Key expected vibrational bands include a broad O-H stretch from the carboxylic acid (~3000 cm⁻¹), a sharp C=O stretch (~1700 cm⁻¹), and C-O stretching and O-H bending vibrations.

3.2.3. Mass Spectrometry (MS)

Analyze the sample using a mass spectrometer, for example, with electrospray ionization (ESI) in negative ion mode. The mass spectrum should show a prominent peak corresponding to the deprotonated molecule [M-H]⁻ at an m/z value corresponding to the molecular weight of diiodoacetate.

X-ray Crystallography (General Protocol)

While a crystal structure for this compound has not been reported, the following is a general workflow for obtaining one.

Caption: General workflow for X-ray crystallography.

Procedure:

-

Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction. This is typically achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a solution.

-

Crystal Mounting: Select a high-quality single crystal and mount it on a goniometer head.

-

Data Collection: Place the mounted crystal in a single-crystal X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.

-

Structure Solution: The collected diffraction data is processed to determine the unit cell dimensions and the symmetry of the crystal. The initial positions of the atoms in the crystal lattice are determined using methods such as direct methods or the Patterson function.

-

Structure Refinement: The initial structural model is refined against the experimental diffraction data to improve the atomic positions and thermal parameters.

-

Validation: The final crystal structure is validated to ensure its quality and accuracy. This involves checking for consistency with known chemical principles and analyzing various crystallographic statistics.

Conclusion

This compound is a molecule of interest due to its presence as a disinfection byproduct and its potential toxicological effects. Its molecular structure, characterized by the presence of two iodine atoms on the alpha-carbon, imparts high reactivity, likely making it a potent alkylating agent that can disrupt cellular metabolism by inhibiting key enzymes such as GAPDH. While experimental data on its precise molecular geometry is currently lacking, this guide provides a foundational understanding of its structure and bonding based on established chemical principles and data from related molecules. The provided generalized experimental protocols offer a starting point for researchers interested in the synthesis and detailed characterization of this compound. Further computational and experimental studies are warranted to fully elucidate the structure-activity relationships of this compound.

The Genesis of Dihaloacetic Acids: A Technical Chronicle of Discovery and Biological Impact

For Immediate Release

This technical guide delves into the discovery, historical synthesis, and evolving understanding of dihalogenated acetic acids (DHAAs), a class of compounds at the intersection of industrial chemistry, environmental science, and pharmacology. This document provides researchers, scientists, and drug development professionals with a comprehensive overview of dichlorinated, dibrominated, and difluorinated acetic acids, from their initial synthesis to their contemporary relevance.

Discovery and Historical Synthesis

The journey into the world of dihalogenated acetic acids began in the mid-19th century, with chemists exploring the reactivity of acetic acid and its derivatives.

1.1. Dichloroacetic Acid (DCA)

The first of the dihaloacetic acids to be synthesized was dichloroacetic acid (DCA). It was reportedly first prepared in 1864 through the chlorination of monochloroacetic acid.[1] This discovery was part of a broader exploration of halogenation reactions on organic acids. Over the years, several other methods for its synthesis were developed, including the hydrolysis of pentachloroethane and the oxidation of 1,1-dichloroacetone. A significant laboratory-scale synthesis involves the reaction of chloral hydrate with calcium carbonate and sodium cyanide, followed by acidification.

1.2. Dibromoacetic Acid (DBA)

The synthesis of dibromoacetic acid (DBA) followed the exploration of bromination reactions. It can be produced by the bromination of bromoacetic acid.[1] Commercial production of DBA remains limited, with its primary use being in research.[1] DBA is not known to occur naturally but has been identified as a disinfection byproduct in drinking water when bromide is present during chlorination.[1]

1.3. Difluoroacetic Acid (DFA)

The introduction of fluorine into acetic acid to create difluoroacetic acid (DFA) was a later development, owing to the challenges of handling fluorine. An early and significant method for the synthesis of organofluorine compounds is the Swarts reaction, developed by Frédéric Swarts in the late 19th century, which involves the exchange of chloride or bromide atoms with fluoride using antimony trifluoride. While specific details of the very first DFA synthesis are less documented in readily available sources, modern methods include the reaction of dichloroacetic acid with potassium fluoride and the hydrolysis of difluoroacetyl fluoride.

Physicochemical Properties of Dihalogenated Acetic Acids

The substitution of hydrogen atoms with halogens significantly alters the physicochemical properties of acetic acid. The high electronegativity of halogens, particularly fluorine, increases the acidity of the carboxylic acid group. A summary of key properties is presented in Table 1.

| Property | Dichloroacetic Acid (DCA) | Dibromoacetic Acid (DBA) | Difluoroacetic Acid (DFA) |

| Molecular Formula | C₂H₂Cl₂O₂ | C₂H₂Br₂O₂ | C₂H₂F₂O₂ |

| Molecular Weight ( g/mol ) | 128.94 | 217.84 | 96.03 |

| Appearance | Colorless liquid or crystals | White crystalline solid | Colorless liquid |

| Boiling Point (°C) | 194 | 232-234 (decomposes) | 132-134 |

| Melting Point (°C) | 9.7 | 48-50 | -1 |

| pKa | 1.29 | 1.43 | 1.33[2] |

| Water Solubility | Miscible | Soluble | Miscible |

Biological Activity and Signaling Pathways

Dihalogenated acetic acids have garnered significant attention for their biological effects, particularly their impact on cellular metabolism and signaling pathways.

3.1. Dichloroacetic Acid (DCA) and Pyruvate Dehydrogenase Kinase (PDK) Inhibition

DCA is a well-characterized inhibitor of pyruvate dehydrogenase kinase (PDK). PDK phosphorylates and inactivates the pyruvate dehydrogenase complex (PDC), a key mitochondrial enzyme that links glycolysis to the citric acid cycle. By inhibiting PDK, DCA effectively "removes the brakes" on PDC, promoting the conversion of pyruvate to acetyl-CoA and shifting cellular metabolism from glycolysis towards oxidative phosphorylation. This mechanism is of particular interest in cancer research, as many cancer cells exhibit a metabolic phenotype known as the Warburg effect, characterized by high rates of glycolysis even in the presence of oxygen. Reversing this effect with DCA has been shown to induce apoptosis in cancer cells. Beyond its effect on PDK, DCA has also been reported to influence other signaling pathways, including the Akt/mTOR and p53 pathways.

3.2. Dibromoacetic Acid (DBA) and Apoptosis Induction

Dibromoacetic acid has been shown to induce apoptosis in various cell types. Studies have indicated that DBA can trigger programmed cell death through the Fas/FasL signaling pathway. The Fas receptor (Fas), a member of the tumor necrosis factor receptor superfamily, upon binding to its ligand (FasL), initiates a signaling cascade that culminates in the activation of caspases and subsequent apoptosis. Furthermore, DBA has been found to activate mitogen-activated protein kinase (MAPK) signaling cascades, which are involved in a wide range of cellular processes, including proliferation, differentiation, and apoptosis.

Experimental Protocols

To facilitate further research, this section provides an overview of the methodologies for key toxicological assays used to evaluate dihalogenated acetic acids.

4.1. Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used short-term bacterial reverse mutation assay to assess the mutagenic potential of chemical compounds.

-

Principle: The assay utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine (His-), meaning they cannot synthesize this essential amino acid and require it in their growth medium. The test measures the ability of a substance to cause mutations that revert the bacteria to a histidine-prototrophic state (His+), allowing them to grow on a histidine-deficient medium.

-

Methodology:

-

Bacterial Strains: Select appropriate S. typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) based on their sensitivity to different types of mutagens.

-

Metabolic Activation: The test is performed with and without the addition of a metabolic activation system (S9 fraction), typically derived from rat liver homogenates, to mimic mammalian metabolism.

-

Exposure: A suspension of the bacterial culture is mixed with the test compound at various concentrations, with or without the S9 mix.

-

Plating: The mixture is plated on minimal glucose agar plates lacking histidine.

-

Incubation: Plates are incubated at 37°C for 48-72 hours.

-

Scoring: The number of revertant colonies (His+) on each plate is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.

-

4.2. SOS Chromotest

The SOS Chromotest is a colorimetric assay that measures the induction of the SOS response in Escherichia coli as an indicator of DNA damage.

-

Principle: In E. coli, DNA damage induces the SOS response, a complex regulatory network. This test utilizes a genetically engineered strain of E. coli in which the lacZ gene (encoding for β-galactosidase) is fused to an SOS-inducible gene (e.g., sfiA). When a genotoxic agent damages the bacterial DNA, the SOS response is triggered, leading to the expression of the lacZ gene and the synthesis of β-galactosidase.

-

Methodology:

-

Bacterial Culture: An exponential phase culture of the E. coli PQ37 tester strain is used.

-

Exposure: The bacteria are incubated with various concentrations of the test substance for a few hours.

-

Enzyme Assay: The activity of β-galactosidase is measured using a colorimetric substrate (e.g., o-nitrophenyl-β-D-galactopyranoside, ONPG). The intensity of the color produced is proportional to the amount of enzyme, which in turn reflects the extent of DNA damage.

-

Data Analysis: The induction factor is calculated as the ratio of β-galactosidase activity in the presence of the test compound to the activity in the negative control. A dose-dependent increase in the induction factor indicates a genotoxic effect.

-

4.3. Newt Micronucleus Test

The newt micronucleus test is an in vivo cytogenetic assay used to detect chromosomal damage.

-

Principle: Micronuclei are small, extranuclear bodies that are formed during cell division from chromosome fragments or whole chromosomes that lag behind at anaphase. An increased frequency of micronucleated cells in a population is an indicator of chromosomal damage. The larval stage of the newt (Pleurodeles waltl) is often used due to its sensitivity and the ease of observing micronuclei in its erythrocytes.

-

Methodology:

-

Test Organisms: Larval stages of the newt are exposed to the test substance dissolved in the aquarium water.

-

Exposure: The exposure period typically lasts for several days.

-

Sample Collection: Blood samples are collected from the gills or tail of the larvae.

-

Slide Preparation: Blood smears are prepared on microscope slides, fixed, and stained (e.g., with Giemsa stain).

-

Microscopic Analysis: The frequency of micronucleated erythrocytes is determined by scoring a large number of cells (e.g., 2000 cells) per animal under a microscope.

-

Statistical Analysis: The results from the treated groups are statistically compared to a concurrent negative control group. A significant, dose-related increase in the frequency of micronucleated erythrocytes indicates a clastogenic or aneugenic effect.

-

Conclusion

The dihalogenated acetic acids, born from early explorations in organic synthesis, have evolved from chemical curiosities to compounds of significant environmental and biomedical interest. Their journey underscores the importance of understanding the fundamental chemistry of these molecules to unravel their complex biological activities. For researchers and drug development professionals, the continued investigation of DHAAs and their mechanisms of action holds promise for the development of novel therapeutic strategies and a deeper understanding of cellular metabolism and toxicology.

References

Diiodoacetic Acid as an Alkylating Agent: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diiodoacetic acid (DIAA), also known as iodoacetic acid (IAA), is a potent alkylating agent with significant implications in biochemical research and toxicology. Its primary mechanism of action involves the irreversible alkylation of nucleophilic residues on biomolecules, most notably the thiol group of cysteine residues in proteins. This covalent modification leads to the inhibition of critical enzymes, disruption of cellular metabolism, induction of oxidative stress, and ultimately, cell death. This technical guide provides an in-depth exploration of the core mechanisms of DIAA's action, supported by quantitative data, detailed experimental protocols, and visual representations of the affected signaling pathways.

Core Mechanism: Cysteine Alkylation

The fundamental mechanism of this compound as an alkylating agent is its reaction with nucleophilic functional groups in biological macromolecules. The most prominent target is the sulfhydryl (thiol) group of cysteine residues in proteins.

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The deprotonated thiol group (thiolate anion, -S⁻), a potent nucleophile, attacks the electrophilic α-carbon of DIAA. This attack leads to the displacement of the iodide ion, a good leaving group, and the formation of a stable, irreversible thioether bond. The product of this reaction is S-carboxymethylcysteine.[1][2] This covalent modification can lead to a loss of protein function, particularly if the alkylated cysteine residue is located within the active site of an enzyme or is crucial for maintaining the protein's tertiary structure.

Beyond cysteine, at higher concentrations or under specific pH conditions, DIAA can also react with other nucleophilic amino acid residues such as histidine, lysine, and methionine, although these reactions are generally less favorable.[3]

Diagram of the SN2 Reaction between this compound and Cysteine

Caption: SN2 reaction of this compound with a cysteine residue.

Key Molecular Targets and Consequences

The alkylating activity of DIAA leads to the inhibition of a variety of enzymes, with those containing catalytically active cysteine residues being particularly susceptible.

Inhibition of Glycolysis: Targeting GAPDH

Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) is a key enzyme in the glycolytic pathway, catalyzing the conversion of glyceraldehyde-3-phosphate to 1,3-bisphosphoglycerate. GAPDH possesses a highly reactive cysteine residue (Cys149 in humans) in its active site, which is essential for its catalytic activity. DIAA irreversibly alkylates this cysteine, leading to the potent inhibition of GAPDH.[4][5] This inhibition blocks glycolysis, leading to a depletion of cellular ATP and a shift towards alternative metabolic pathways.

Disruption of Redox Homeostasis: Depletion of Glutathione

Glutathione (GSH) is a crucial intracellular antioxidant, protecting cells from damage by reactive oxygen species (ROS). As a tripeptide containing cysteine, GSH is a direct target for alkylation by DIAA. The reaction between DIAA and GSH forms S-carboxymethylglutathione, leading to the depletion of the cellular GSH pool. This reduction in antioxidant capacity renders cells more susceptible to oxidative stress and damage.

Inhibition of Cysteine Proteases

Cysteine proteases, such as cathepsins and caspases, play vital roles in protein turnover, cellular signaling, and apoptosis. These enzymes rely on a catalytic cysteine residue for their proteolytic activity. DIAA acts as an irreversible inhibitor of many cysteine proteases by alkylating this essential active site cysteine. Inhibition of these proteases can disrupt normal cellular function and modulate apoptotic pathways.

Quantitative Data on this compound Activity

The following table summarizes available quantitative data regarding the reactivity and inhibitory potential of this compound and related compounds.

| Parameter | Target | Value | Conditions | Reference(s) |

| Second-Order Rate Constant (k) | Cysteine in Thioredoxin | ~5.35 M⁻¹s⁻¹ (for iodoacetate) | pH 7.2 | |

| Cysteine (free) | 36 M⁻¹min⁻¹ (~0.6 M⁻¹s⁻¹) (for iodoacetamide) | pH 7.0, 23°C | ||

| IC₅₀ | GAPDH (in cultured astrocytes) | Half-maximal inhibition observed after ~30 min with 0.3 mM iodoacetamide and faster with iodoacetate. | Cultured astrocytes | |

| Cathepsin B | Not Available | |||

| Caspase-3 | Not Available | |||

| Kᵢ | Cathepsin B | Not Available | ||

| Caspase-3 | Not Available | |||

| k_inact_ / Kᵢ | General irreversible inhibitors | Methodologies available for determination | Varies by assay |

Cellular Signaling Pathways Affected by this compound

The biochemical consequences of DIAA's alkylating activity trigger a cascade of cellular stress responses, activating several key signaling pathways that ultimately determine the cell's fate.

Oxidative Stress and MAPK Signaling

The depletion of glutathione and the direct inhibition of antioxidant enzymes by DIAA lead to an accumulation of reactive oxygen species (ROS), resulting in oxidative stress. This redox imbalance is a potent activator of Mitogen-Activated Protein Kinase (MAPK) signaling pathways. Specifically, oxidative stress can activate Apoptosis Signal-regulating Kinase 1 (ASK1), a MAPKKK, which in turn phosphorylates and activates the downstream MAPKKs MKK4/7 and MKK3/6. These kinases then activate the MAPKs, JNK (c-Jun N-terminal kinase) and p38, respectively. The sustained activation of JNK and p38 is strongly associated with the induction of apoptosis.

Caption: DIAA-induced MAPK signaling cascade leading to apoptosis.

PI3K/Akt/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. While DIAA-induced stress can modulate this pathway, the exact mechanisms are complex and can be cell-type dependent. Oxidative stress has been shown to both activate and inhibit the PI3K/Akt pathway. For instance, ROS can inactivate PTEN, a negative regulator of PI3K, leading to Akt activation. Conversely, sustained stress can lead to the inhibition of Akt, promoting apoptosis. The interplay between DIAA-induced alkylation and this critical survival pathway is an area of active research.

Caption: Overview of the PI3K/Akt/mTOR pathway and its potential modulation by DIAA.

NF-κB Signaling

The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a key regulator of the inflammatory response and cell survival. In resting cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Various stimuli, including oxidative stress, can lead to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates IκB, targeting it for ubiquitination and proteasomal degradation. This releases NF-κB, allowing it to translocate to the nucleus and activate the transcription of pro-inflammatory and anti-apoptotic genes. The role of NF-κB in the context of DIAA exposure can be complex, potentially contributing to both cell survival and inflammatory responses.

Caption: DIAA-induced activation of the NF-κB signaling pathway.

The Intrinsic Apoptosis Pathway

The culmination of DIAA-induced cellular damage, including irreparable DNA damage from oxidative stress and the inhibition of critical survival pathways, often leads to the initiation of the intrinsic (mitochondrial) pathway of apoptosis. Pro-apoptotic proteins of the Bcl-2 family, such as Bax and Bak, are activated and translocate to the mitochondria, where they induce mitochondrial outer membrane permeabilization (MOMP). This leads to the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which recruits and activates caspase-9. Activated caspase-9, in turn, cleaves and activates effector caspases, such as caspase-3, which then execute the final stages of apoptosis by cleaving a multitude of cellular substrates.

Caption: The intrinsic apoptosis pathway triggered by DIAA-induced cellular damage.

Experimental Protocols

In Vitro Protein Alkylation and LC-MS/MS Analysis

This protocol describes a general workflow for the alkylation of proteins with DIAA and subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify modified cysteine residues.

Materials:

-

Purified protein of interest

-

This compound (DIAA)

-

Dithiothreitol (DTT)

-

Ammonium bicarbonate buffer (50 mM, pH 8.0)

-

Urea (8 M)

-

Trypsin (mass spectrometry grade)

-

Formic acid

-

Acetonitrile

-

C18 desalting column

-

LC-MS/MS instrument

Procedure:

-

Protein Denaturation and Reduction:

-

Dissolve the protein in 8 M urea in 50 mM ammonium bicarbonate buffer.

-

Add DTT to a final concentration of 10 mM.

-

Incubate at 56°C for 30 minutes to reduce disulfide bonds.

-

Cool the sample to room temperature.

-

-

Alkylation:

-

Add DIAA to a final concentration of 20 mM.

-

Incubate in the dark at room temperature for 30 minutes.

-

-

Quenching and Digestion:

-

Add DTT to a final concentration of 20 mM to quench the excess DIAA.

-

Dilute the sample 4-fold with 50 mM ammonium bicarbonate buffer to reduce the urea concentration to 2 M.

-

Add trypsin at a 1:50 (w/w) ratio of trypsin to protein.

-

Incubate overnight at 37°C.

-

-

Sample Cleanup:

-

Acidify the digest with formic acid to a final concentration of 0.1%.

-

Desalt the peptide mixture using a C18 column according to the manufacturer's instructions.

-

Elute the peptides and dry them in a vacuum centrifuge.

-

-

LC-MS/MS Analysis:

-

Reconstitute the dried peptides in 0.1% formic acid.

-

Analyze the sample by LC-MS/MS.

-

Search the data against the protein sequence database, including a variable modification of +58.0055 Da on cysteine residues (carboxymethylation).

-

GAPDH Inhibition Assay

This protocol outlines a colorimetric assay to measure the inhibition of GAPDH activity by DIAA.

Materials:

-

Purified GAPDH enzyme

-

Triethanolamine buffer (100 mM, pH 8.6)

-

Glyceraldehyde-3-phosphate (G3P)

-

β-Nicotinamide adenine dinucleotide (NAD⁺)

-

Sodium arsenate

-

This compound (DIAA) at various concentrations

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Prepare Reagents:

-

Prepare a reaction mixture containing triethanolamine buffer, NAD⁺ (2.5 mM), and sodium arsenate (10 mM).

-

-

Enzyme and Inhibitor Incubation:

-

In a 96-well plate, add a constant amount of GAPDH enzyme to each well.

-

Add varying concentrations of DIAA to the wells and incubate for a defined period (e.g., 10, 20, 30 minutes) at room temperature to allow for alkylation.

-

-

Initiate the Reaction:

-

Add the reaction mixture to each well.

-

Initiate the reaction by adding G3P (3 mM).

-

-

Measure Activity:

-

Immediately measure the increase in absorbance at 340 nm over time, which corresponds to the reduction of NAD⁺ to NADH.

-

The rate of the reaction is proportional to the GAPDH activity.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each DIAA concentration compared to the control (no inhibitor).

-

Plot the percentage of inhibition against the DIAA concentration to determine the IC₅₀ value.

-

Cell Viability (MTT) Assay

This protocol describes the use of the MTT assay to assess the cytotoxicity of DIAA on cultured cells.

Materials:

-

Cultured cells of interest

-

Complete cell culture medium

-

This compound (DIAA) at various concentrations

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO or solubilization buffer

-

96-well cell culture plate

-

Microplate reader capable of measuring absorbance at 570 nm

Procedure:

-

Cell Seeding:

-

Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Remove the medium and replace it with fresh medium containing various concentrations of DIAA.

-

Include a vehicle control (medium with the solvent used to dissolve DIAA).

-

Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

-

-

MTT Incubation:

-

Add MTT solution to each well to a final concentration of 0.5 mg/mL.

-

Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

-

Solubilization:

-

Carefully remove the medium containing MTT.

-

Add DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each DIAA concentration relative to the vehicle control.

-

Plot the percentage of viability against the DIAA concentration to determine the IC₅₀ value.

-

Conclusion

This compound exerts its biological effects primarily through its potent alkylating activity, with cysteine residues in proteins being the principal targets. The irreversible modification of key enzymes such as GAPDH and cysteine proteases leads to a cascade of downstream events, including the disruption of cellular metabolism, induction of oxidative stress, and activation of apoptotic signaling pathways. Understanding the detailed mechanism of action of DIAA is crucial for its application as a research tool and for assessing its toxicological impact. The experimental protocols and pathway diagrams provided in this guide offer a framework for the continued investigation of this reactive compound and its complex interactions within biological systems.

References

- 1. Differential effects of iodoacetamide and iodoacetate on glycolysis and glutathione metabolism of cultured astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. abcam.com [abcam.com]

- 3. Regulation of apoptosis signal-regulating kinase 1 in redox signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Differential Effects of Iodoacetamide and Iodoacetate on Glycolysis and Glutathione Metabolism of Cultured Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Differential reactivity of the functional sulfhydryl groups of cysteine-32 and cysteine-35 present in the reduced form of thioredoxin from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

"toxicogenomic analysis of Diiodoacetic acid exposure"

An In-depth Technical Guide to the Toxicogenomic Analysis of Diiodoacetic Acid (DIAA) Exposure

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (DIAA) is a halogenated acetic acid formed as a byproduct of water disinfection processes. While toxicological data exists for many haloacetic acids (HAAs), specific toxicogenomic studies on DIAA are notably scarce in publicly available literature. This guide addresses this critical knowledge gap by synthesizing information from related HAA compounds and established toxicological principles to outline the probable molecular mechanisms of DIAA toxicity. We propose a primary role for the activation of Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a key regulator of lipid metabolism, leading to downstream oxidative stress. This document provides researchers with inferred signaling pathways, detailed hypothetical experimental protocols, and templates for data presentation to guide future toxicogenomic investigations into DIAA.

Inferred Molecular Mechanisms of DIAA Toxicity

Given the structural similarity of DIAA to fatty acids and other haloacetic acids, its toxicological effects are likely mediated through two primary, interconnected pathways: PPARα activation and subsequent oxidative stress.

Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Activation

PPARα is a ligand-activated transcription factor that serves as a master regulator of lipid metabolism, primarily in the liver. Many xenobiotics that are structurally similar to fatty acids, including other HAAs like perfluoroalkyl acids, are known potent activators of PPARα. Activation of this receptor by a ligand such as DIAA would lead to the formation of a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, initiating their transcription.

The upregulation of PPARα target genes leads to profound changes in cellular lipid handling, including increased fatty acid uptake into cells, conversion to acyl-CoA derivatives, and subsequent catabolism via peroxisomal and mitochondrial β-oxidation pathways. While this is a normal physiological process, its sustained and excessive activation by a xenobiotic can lead to adverse effects, including hepatotoxicity and rodent-specific hepatocarcinogenicity.[1]

Oxidative Stress

A direct consequence of the massive induction of fatty acid oxidation, particularly peroxisomal β-oxidation, is the increased production of hydrogen peroxide (H₂O₂), a reactive oxygen species (ROS).[1] The first enzyme in the peroxisomal β-oxidation pathway, Acyl-CoA oxidase (ACOX1), transfers electrons directly to oxygen, generating H₂O₂. Under normal conditions, this H₂O₂ is neutralized by cellular antioxidant systems, such as catalase.

However, sustained PPARα activation can overwhelm these defenses, leading to a state of oxidative stress. This excess ROS can damage cellular macromolecules, including lipids, proteins, and DNA. Oxidative DNA damage is a well-established mechanism of genotoxicity and carcinogenicity for many chemicals, and oxidative stress is recognized as a common feature of haloacetic acid-induced toxicity.[2][3]

Proposed Experimental Design for DIAA Toxicogenomics

To formally investigate the toxicogenomic effects of DIAA, a structured experimental workflow is required. The following diagram outlines a comprehensive approach, from in-vivo exposure to bioinformatics analysis.

References

- 1. Toxicogenomics approaches to address toxicity and carcinogenicity in the liver - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanistic and Other Relevant Data - Report on Carcinogens Monograph on Haloacetic Acids Found as Water Disinfection By-Products - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Oxidative Stress and Genotoxic Potency Data for Haloacetic Acids - Report on Carcinogens Monograph on Haloacetic Acids Found as Water Disinfection By-Products - NCBI Bookshelf [ncbi.nlm.nih.gov]

Diiodoacetic Acid: A Technical Guide to its Effects on Cellular Pathways

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the cellular effects of diiodoacetic acid (DIAA) is limited in publicly available scientific literature. This guide synthesizes information on its close structural analog, iodoacetic acid (IAA), to provide a comprehensive overview of the likely cellular and molecular impacts of DIAA. The mechanisms and quantitative data presented are primarily derived from studies on IAA and should be considered as predictive for DIAA, pending further specific investigation.

Introduction

This compound (DIAA) is a halogenated acetic acid and a disinfection byproduct formed during water treatment processes.[1][2] While its presence in the environment raises toxicological concerns, its structural similarity to iodoacetic acid (IAA), a well-characterized metabolic inhibitor, suggests potential applications in biomedical research and drug development, particularly in oncology. This technical guide explores the known and anticipated effects of DIAA on critical cellular pathways, drawing heavily on the extensive research conducted on IAA.

The primary mechanism of action for haloacetic acids like IAA is the alkylation of cysteine residues in proteins, leading to the inhibition of key enzymes.[3] This activity disrupts cellular metabolism and can trigger a cascade of events, including the induction of apoptosis, cell cycle arrest, and oxidative stress. Understanding these effects is crucial for assessing the toxicological risk of DIAA and for exploring its potential as a therapeutic agent.

Core Cellular Effects of this compound (Inferred from Iodoacetic Acid Data)

The cellular impact of DIAA is anticipated to be pleiotropic, affecting several fundamental processes. The following sections detail the effects on key cellular pathways based on studies of its mono-iodinated counterpart, IAA.

Inhibition of Glycolysis

The most well-documented effect of iodoacetic acid is the potent inhibition of glycolysis through the direct inactivation of glyceraldehyde-3-phosphate dehydrogenase (GAPDH).[4][5] GAPDH is a critical enzyme in the glycolytic pathway, and its inhibition leads to a depletion of cellular ATP and pyruvate.

Mechanism of GAPDH Inhibition:

The DOT script below illustrates the inhibitory action on the glycolytic pathway.

Caption: Inhibition of GAPDH by this compound in the Glycolytic Pathway.

Induction of Apoptosis

By disrupting cellular energy metabolism and inducing oxidative stress, DIAA is expected to be a potent inducer of apoptosis. Studies on IAA demonstrate its ability to modulate the expression of key apoptosis-regulating genes.

Signaling Pathway for Apoptosis Induction:

The following diagram outlines the apoptotic pathway initiated by DIAA-induced cellular stress.

Caption: Apoptotic Signaling Pathway Induced by this compound.

Cell Cycle Arrest

IAA has been shown to interfere with the cell cycle, leading to an arrest at various phases. This effect is likely mediated by the altered expression of cyclins and cyclin-dependent kinases (CDKs), as well as their inhibitors.

Cell Cycle Regulation Pathway:

This diagram illustrates the key regulatory points in the cell cycle affected by DIAA.

Caption: this compound's Influence on Cell Cycle Regulators.

Induction of Oxidative Stress

IAA is known to induce oxidative stress by increasing the production of reactive oxygen species (ROS). This is a key mechanism contributing to its cytotoxicity and genotoxicity. The cellular response to this stress involves the activation of antioxidant pathways, such as the Nrf2-mediated response.

Oxidative Stress and Antioxidant Response Pathway:

The diagram below depicts the induction of oxidative stress and the subsequent cellular antioxidant response.

Caption: this compound-Induced Oxidative Stress and Nrf2-Mediated Antioxidant Response.

Disruption of Steroidogenesis

In specialized cells, such as those in the ovaries, IAA has been shown to disrupt steroidogenesis by altering the expression of key enzymes involved in hormone synthesis.

Steroidogenesis Pathway Disruption:

The following diagram illustrates the impact of DIAA on the steroidogenic pathway.

Caption: Disruption of Steroid Hormone Synthesis by this compound.

Quantitative Data Summary

The following tables summarize the quantitative effects of iodoacetic acid (IAA) on various cellular parameters. These values can serve as a preliminary guide for designing experiments with DIAA.

Table 1: Cytotoxicity of Iodoacetic Acid

| Cell Line | Assay | Endpoint | Concentration (µM) | Reference |

| Mouse Ovarian Follicles | Growth Inhibition | Significant decrease | 10 and 15 | |

| TK6 | Cytotoxicity | - | > Bromoacetic acid > Chloroacetic acid |

Table 2: Effects of Iodoacetic Acid on Gene Expression in Mouse Ovarian Follicles

| Gene | Effect | Concentration (µM) | Pathway | Reference |

| Bcl2 | Decreased | Not specified | Apoptosis | |

| Bcl2l10 | Decreased | Not specified | Apoptosis | |

| Bax | Increased | Not specified | Apoptosis | |

| Aimf1 | Increased | Not specified | Apoptosis | |

| Ccnd2 | Decreased | 500 mg/L (in vivo) | Cell Cycle | |

| Ccna2 | Increased | 500 mg/L (in vivo) | Cell Cycle | |

| Ccnb1 | Increased | 500 mg/L (in vivo) | Cell Cycle | |

| Cdk4 | Increased | 500 mg/L (in vivo) | Cell Cycle | |

| Cdkn1a | Increased | Not specified | Cell Cycle | |

| Star | Increased | 10 and 15 | Steroidogenesis | |

| Cyp11a1 | Increased | 10 and 15 | Steroidogenesis | |

| Hsd3b1 | Increased | 10 and 15 | Steroidogenesis | |

| Cyp17a1 | Decreased | 2, 5, 10, and 15 | Steroidogenesis | |

| Hsd17b1 | Decreased | 2, 10, and 15 | Steroidogenesis | |

| Cyp19a1 | Decreased | 10 and 15 | Steroidogenesis |

Table 3: Effects of Iodoacetic Acid on Steroid Hormone Levels in Mouse Ovarian Follicle Culture

| Hormone | Effect | Concentration (µM) | Reference |

| Pregnenolone | Increased | 10 | |

| Progesterone | Increased | 2 and 10 | |

| Androstenedione | Decreased | 10 and 15 | |

| Testosterone | Decreased | 10 and 15 | |

| Estradiol | Decreased | 10 and 15 |

Experimental Protocols

The following are summaries of experimental methodologies employed in studies of iodoacetic acid, which can be adapted for research on this compound.

In Vitro Follicle Culture

Objective: To assess the effects of a compound on ovarian follicle growth and steroidogenesis.

Methodology:

-

Antral follicles are isolated from the ovaries of sexually mature female mice.

-

Individual follicles are cultured in a serum-free medium supplemented with hormones and growth factors.

-

The test compound (e.g., DIAA dissolved in a suitable solvent like DMSO) is added to the culture medium at various concentrations. A vehicle control (solvent only) is run in parallel.

-

Follicle diameter is measured daily to assess growth.

-

At the end of the culture period, the medium is collected for hormone analysis (e.g., by ELISA), and the follicles are harvested for gene expression analysis (e.g., by qPCR) or protein analysis (e.g., by Western blot).

Experimental Workflow for In Vitro Follicle Culture:

Caption: Workflow for In Vitro Follicle Culture and Analysis.

Cell Viability and Cytotoxicity Assays

Objective: To determine the concentration-dependent effect of a compound on cell viability.

Methodology:

-

Cells of a chosen line are seeded in multi-well plates and allowed to adhere.

-

The cells are treated with a range of concentrations of the test compound.

-

After a defined incubation period, cell viability is assessed using various methods:

-

MTT Assay: Measures mitochondrial reductase activity.

-

Trypan Blue Exclusion: Differentiates between viable and non-viable cells based on membrane integrity.

-

Luminescent Cell Viability Assay: Quantifies ATP levels.

-

-

The results are used to calculate the IC50 value (the concentration that inhibits 50% of cell viability).

Apoptosis and Cell Cycle Analysis by Flow Cytometry

Objective: To quantify the induction of apoptosis and changes in cell cycle distribution.

Methodology:

-

Cells are treated with the test compound for a specified duration.

-

For apoptosis analysis, cells are stained with Annexin V (to detect early apoptosis) and propidium iodide (PI) (to detect late apoptosis and necrosis).

-

For cell cycle analysis, cells are fixed and stained with a DNA-intercalating dye such as PI.

-

The stained cells are analyzed by flow cytometry to determine the percentage of cells in different apoptotic states or cell cycle phases.

Conclusion and Future Directions

While direct experimental evidence for the cellular effects of this compound remains scarce, the extensive research on its analog, iodoacetic acid, provides a strong foundation for predicting its biological activities. DIAA is likely to be a potent inhibitor of glycolysis and an inducer of apoptosis, cell cycle arrest, and oxidative stress. These properties make it a compound of interest for both toxicological assessment and potential therapeutic development.

Future research should focus on validating these predicted effects specifically for DIAA. Key areas of investigation include:

-

Quantitative analysis of DIAA's cytotoxicity across a panel of cancer and non-cancer cell lines to determine its therapeutic index.

-

Detailed mechanistic studies to confirm the inhibition of GAPDH and to identify other potential protein targets.

-

In vivo studies to evaluate the efficacy and toxicity of DIAA in animal models of disease.

-

Transcriptomic and proteomic analyses to obtain a global view of the cellular response to DIAA exposure.

By addressing these research questions, the scientific community can build a comprehensive understanding of the cellular and molecular effects of this compound, paving the way for its potential application in medicine and a more informed assessment of its environmental health risks.

References

- 1. This compound | C2H2I2O2 | CID 14795000 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. Iodoacetic acid - Wikipedia [en.wikipedia.org]

- 4. Iodoacetate inhibition of glyceraldehyde-3-phosphate dehydrogenase as a model of human myophosphorylase deficiency (McArdle's disease) and phosphofructokinase deficiency (Tarui's disease) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Diiodoacetic Acid for Protein Alkylation in Proteomics

For Researchers, Scientists, and Drug Development Professionals

Introduction

In mass spectrometry-based proteomics, the reduction of disulfide bonds and subsequent alkylation of cysteine residues are critical steps to ensure accurate protein identification and quantification. This process, by preventing the reformation of disulfide bonds, allows for consistent protein digestion and peptide fragmentation. While iodoacetamide (IAA) and iodoacetic acid are the most commonly used alkylating agents, the exploration of alternative reagents continues in the quest for improved specificity and efficiency.

This application note explores the potential use of Diiodoacetic Acid (DIAA), a dihalogenated analog of acetic acid, for the alkylation of cysteine residues in proteomics workflows. Due to the limited availability of direct empirical data on DIAA in proteomics literature, this document provides a theoretical and comparative overview based on the known reactivity of other haloacetic acids. We will discuss its potential advantages, and provide detailed protocols for its application, alongside a comparative analysis with commonly used alkylating agents.

Principle of Alkylation with this compound

This compound, similar to other haloacetic acids, is an alkylating agent that reacts with nucleophiles. In the context of proteomics, the primary target for alkylation is the thiol group (-SH) of cysteine residues. The reaction proceeds via a nucleophilic substitution, where the deprotonated thiol group (thiolate) of a cysteine residue attacks the carbon atom bearing the iodine atoms, leading to the displacement of one of the iodide ions and the formation of a stable thioether bond. The presence of two iodine atoms is expected to influence the reactivity of the molecule compared to its mono-iodinated counterpart, iodoacetic acid.

Potential Advantages and Considerations

Potential Advantages:

-

Increased Reactivity: The presence of two electron-withdrawing iodine atoms may increase the electrophilicity of the alpha-carbon, potentially leading to a faster reaction rate compared to iodoacetic acid. This could shorten incubation times required for complete alkylation.

-

Alternative for Specific Applications: In certain experimental contexts, the unique chemical properties of DIAA might offer advantages, such as in specific cross-linking studies or when dealing with proteins where standard alkylating agents show poor reactivity.

Considerations:

-

Specificity and Side Reactions: A higher reactivity might also lead to an increase in off-target reactions with other nucleophilic amino acid side chains, such as lysine, histidine, and methionine, as well as the N-terminus of peptides.[1] The extent of these side reactions with DIAA is currently unknown and would require empirical validation.

-

Optimal Reaction Conditions: The optimal pH, temperature, and concentration for DIAA usage in proteomics have not been established. These parameters would need to be carefully optimized to maximize cysteine alkylation while minimizing side reactions.

-

Mass Modification: The addition of a carboxymethyl group from DIAA will result in a specific mass shift on modified cysteine residues, which needs to be accounted for in the database search parameters during mass spectrometry data analysis.

Experimental Protocols

The following protocols are adapted from standard procedures for iodoacetic acid and should be considered as a starting point for optimization when using this compound.

In-Solution Protein Alkylation Protocol

This protocol is suitable for proteins that are soluble in solution.

-

Protein Solubilization and Reduction:

-

Resuspend the protein pellet in a suitable lysis buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5).

-

Add a reducing agent, such as Dithiothreitol (DTT) to a final concentration of 10 mM or Tris(2-carboxyethyl)phosphine (TCEP) to a final concentration of 5 mM.

-

Incubate for 30-60 minutes at 37-56°C to reduce all disulfide bonds.

-

-

Alkylation with this compound (DIAA):

-

Prepare a fresh stock solution of DIAA (e.g., 200 mM in the same buffer as the protein sample). Caution: DIAA is a hazardous chemical. Handle with appropriate personal protective equipment.

-

Add the DIAA stock solution to the protein sample to a final concentration of 20-50 mM. The optimal concentration will need to be determined empirically.

-

Incubate for 30 minutes at room temperature in the dark.

-

-

Quenching the Reaction:

-

Quench the alkylation reaction by adding DTT to a final concentration of 20 mM or another thiol-containing reagent like L-cysteine.

-

Incubate for 15 minutes at room temperature in the dark.

-

-

Sample Preparation for Mass Spectrometry:

-

Proceed with your standard downstream proteomics workflow, such as buffer exchange, protein digestion with trypsin or another protease, and peptide desalting.

-

In-Gel Protein Alkylation Protocol

This protocol is suitable for proteins separated by SDS-PAGE.

-

Gel Electrophoresis and Band Excision:

-

Run the protein sample on a polyacrylamide gel.

-

Stain the gel with a mass spectrometry-compatible stain (e.g., Coomassie Brilliant Blue).

-

Excise the protein band(s) of interest.

-

Destain the gel pieces with a suitable destaining solution (e.g., 50% acetonitrile in 50 mM ammonium bicarbonate).

-

-

Reduction:

-

Incubate the gel pieces in a solution of 10 mM DTT in 100 mM ammonium bicarbonate for 45-60 minutes at 56°C.

-

Remove the DTT solution.

-

-

Alkylation:

-

Add a solution of 20-50 mM DIAA in 100 mM ammonium bicarbonate to the gel pieces, ensuring they are fully submerged.

-

Incubate for 30 minutes at room temperature in the dark.

-

Remove the DIAA solution and wash the gel pieces with 100 mM ammonium bicarbonate.

-

-

In-Gel Digestion:

-

Dehydrate the gel pieces with acetonitrile and dry them in a vacuum centrifuge.

-

Rehydrate the gel pieces with a solution containing trypsin (or another protease) and incubate overnight at 37°C.

-

-

Peptide Extraction and Desalting:

-

Extract the peptides from the gel pieces using a series of acetonitrile and formic acid washes.

-

Pool the extracts, dry them down, and desalt the peptides using a C18 StageTip or equivalent before mass spectrometry analysis.

-

Data Presentation

The following table summarizes the properties and reported side reactions of common alkylating agents. The data for this compound is theoretical and requires experimental verification.

| Alkylating Agent | Chemical Formula | Mass Shift (Da) | Target Residue | Potential Side Reactions |

| Iodoacetamide (IAA) | C₂H₄INO | +57.021 | Cysteine | Lysine, Histidine, Methionine, N-terminus[1] |

| Iodoacetic Acid (IAC) | C₂H₃IO₂ | +58.005 | Cysteine | Methionine, potential for others[1] |

| Chloroacetamide (CAA) | C₂H₄ClNO | +57.021 | Cysteine | Lower side reactions than IAA, but can cause methionine oxidation[2] |

| Acrylamide (AA) | C₃H₅NO | +71.037 | Cysteine | Generally high specificity for cysteine |

| This compound (DIAA) | C₂H₂I₂O₂ | +183.90 (carboxymethyl) | Cysteine (Theoretical) | Expected to be reactive towards Lys, His, Met, N-terminus (Requires Validation) |

Visualizations

Experimental Workflow for In-Solution Protein Alkylation

Caption: Workflow for in-solution protein alkylation using DIAA.

Reaction of this compound with Cysteine

Caption: Proposed reaction of DIAA with a cysteine residue.

Conclusion